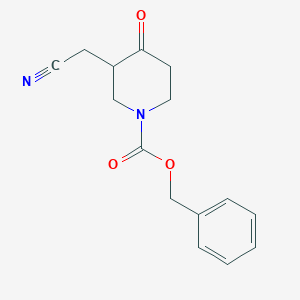
苄基 3-(氰甲基)-4-氧代哌啶-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a 4-oxopiperidine-1-carboxylate moiety, making it a versatile intermediate in organic synthesis.
科学研究应用
Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways involving piperidine derivatives.
Industry: The compound can be used in the production of agrochemicals, materials, and specialty chemicals, where its unique chemical properties are leveraged for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent like cyanomethyl bromide.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.
化学反应分析
Types of Reactions
Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl or benzyl groups can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyanomethyl bromide, benzyl chloride
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Reduced derivatives such as alcohols or amines
Substitution: Substituted derivatives with different functional groups
Hydrolysis: Carboxylic acids and alcohols
作用机制
The mechanism of action of Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
相似化合物的比较
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: Lacks the cyanomethyl group, which may affect its reactivity and applications.
3-(Cyanomethyl)-4-oxopiperidine-1-carboxylate: Lacks the benzyl group, which may influence its chemical properties and biological activity.
Benzyl 3-(methyl)-4-oxopiperidine-1-carboxylate:
Uniqueness
Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of both the benzyl and cyanomethyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable intermediate in organic synthesis and a potential candidate for diverse scientific research applications.
属性
IUPAC Name |
benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-8-6-13-10-17(9-7-14(13)18)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYILHFKVLFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)CC#N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
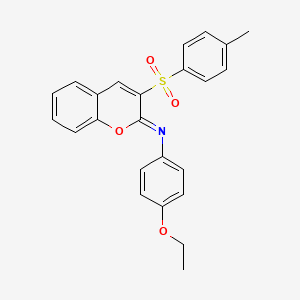
![1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2438005.png)
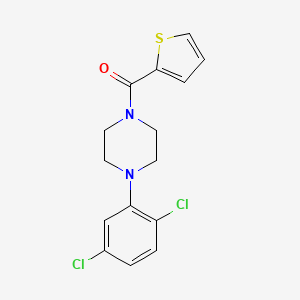
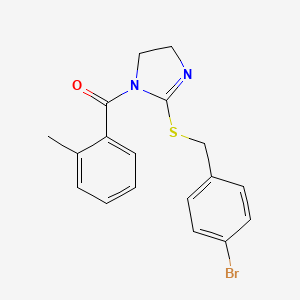

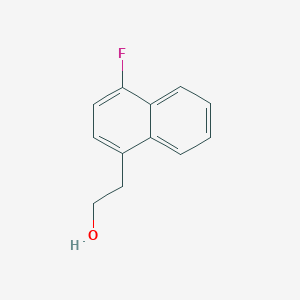
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2438014.png)
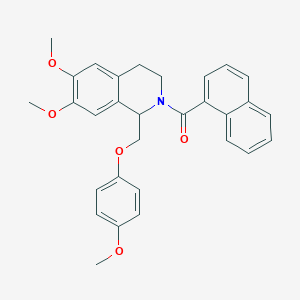
![1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2438017.png)
![N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2438020.png)
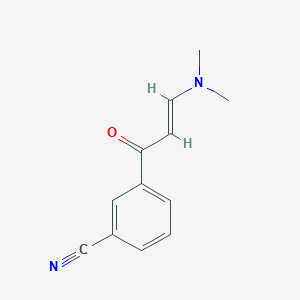

![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)
